4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a dichlorophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another piperazine derivative with similar structural features.
Pyrazoline derivatives: Compounds with a pyrazoline ring that exhibit similar biological activities.
Uniqueness
4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H21Cl2N5O2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21Cl2N5O2/c20-16-4-3-15(10-17(16)21)25-6-8-26(9-7-25)19(28)24-13-18(27)23-12-14-2-1-5-22-11-14/h1-5,10-11H,6-9,12-13H2,(H,23,27)(H,24,28) |
InChI Key |
MDTFCNPMNQUQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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